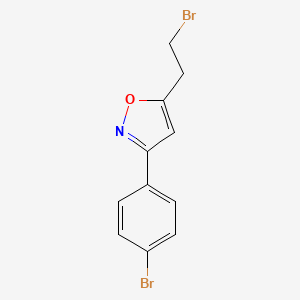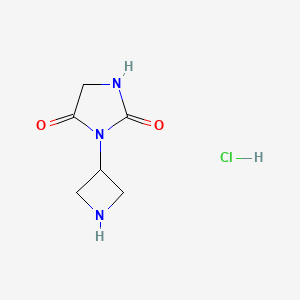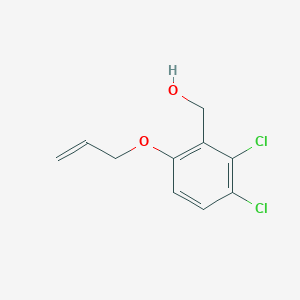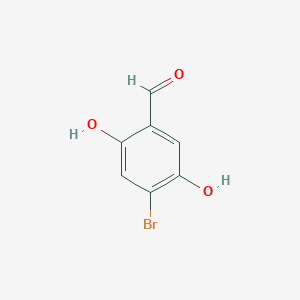
4-溴-2,5-二羟基苯甲醛
描述
4-Bromo-2,5-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO3 . It is a white crystalline solid and has a molecular weight of 217.02 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2,5-dihydroxybenzaldehyde . The InChI code is 1S/C7H5BrO3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-3,10-11H . The compound has a complex structure with 11 heavy atoms and a topological polar surface area of 57.5 Ų .Physical and Chemical Properties Analysis
4-Bromo-2,5-dihydroxybenzaldehyde is a solid at room temperature . It has a molecular weight of 217.02 g/mol . The compound has a topological polar surface area of 57.5 Ų and a complexity of 151 .科学研究应用
抗氧化性能
4-溴-2,5-二羟基苯甲醛及其衍生物表现出显著的抗氧化性能。例如,从海洋红藻Polysiphonia urceolata中分离出的溴酚类化合物,包括与4-溴-2,5-二羟基苯甲醛在结构上相关的化合物,表现出强大的DPPH自由基清除活性,暗示其作为天然抗氧化剂的潜力(Li et al., 2008)。另一项关于合成的3-溴-4,5-二羟基苯甲醛的研究显示其对DPPH自由基活性有强烈的清除作用,表明其在药物或食品中作为抗氧化剂成分的潜力(Wang Zonghua, 2012)。
分析化学应用
4-溴-2,5-二羟基苯甲醛已被用于分析化学中。例如,使用气相色谱研究了其分离和测定,突显了其在化学分析中的重要性(Shi Jie, 2000)。
电催化活性
包括4-溴-2,5-二羟基苯甲醛类似物在内的二羟基苯甲醛类化合物可用于电极沉积具有氧化还原活性的薄膜。这些薄膜在NADH的电氧化中表现出催化活性,暗示其在生物传感器设计中的潜在应用(Pariente et al., 1996)。
合成和结构表征
该化合物已参与合成各种化学实体。例如,与4-溴-2,5-二羟基苯甲醛在结构上相关的2-溴环己烯甲醛和2-溴苯甲醛已被用于合成用于潜在生物学、药学和材料应用的化合物(Ghosh & Ray, 2017)。
水样采集和分析
源自4-溴-2,5-二羟基苯甲醛的化合物已在环境科学中使用,特别是在水样中富集微量铜(II)离子。这一应用突显了其在环境监测和分析中的实用性(Fathi & Yaftian, 2009)。
安全和危害
未来方向
作用机制
Target of Action
4-Bromo-2,5-dihydroxybenzaldehyde is an organic compound
Biochemical Pathways
Compounds with similar structures have been found to have diverse bioactivities, including anti-inflammatory and anti-diabetic effects
Result of Action
Compounds with similar structures have been found to have diverse bioactivities, including anti-inflammatory and anti-diabetic effects . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Action Environment
It is known that the compound should be stored in a dry, cool place, away from fire sources and oxidizers . This suggests that certain environmental conditions may affect the stability of the compound.
生化分析
Biochemical Properties
4-Bromo-2,5-dihydroxybenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione-related enzymes, enhancing the production of reduced glutathione in human keratinocytes . This interaction is crucial for protecting cells from oxidative stress. Additionally, 4-Bromo-2,5-dihydroxybenzaldehyde has been shown to inhibit the mitogen-activated protein kinase signaling pathway, thereby reducing inflammation and cellular senescence .
Cellular Effects
4-Bromo-2,5-dihydroxybenzaldehyde exerts various effects on different types of cells and cellular processes. In human keratinocytes, it has been demonstrated to protect against oxidative stress by increasing the levels of reduced glutathione . This compound also mitigates particulate matter-induced damage in skin cells by reducing reactive oxygen species generation, lipid peroxidation, mitochondrial dysfunction, DNA damage, cell cycle arrest, and apoptosis . Furthermore, 4-Bromo-2,5-dihydroxybenzaldehyde influences cell signaling pathways, such as the Nrf2-mediated pathway, which is involved in the cellular response to oxidative stress .
Molecular Mechanism
The molecular mechanism of 4-Bromo-2,5-dihydroxybenzaldehyde involves several key interactions at the molecular level. It binds to and activates the NF-E2-related factor 2 (Nrf2), promoting its localization into the nucleus and enhancing the expression of antioxidant enzymes . This activation leads to increased production of reduced glutathione, which helps in neutralizing reactive oxygen species and protecting cells from oxidative damage. Additionally, 4-Bromo-2,5-dihydroxybenzaldehyde inhibits the mitogen-activated protein kinase signaling pathway, reducing inflammation and cellular senescence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,5-dihydroxybenzaldehyde have been observed to change over time. The compound is stable under inert atmosphere and at temperatures between 2-8°C . Long-term studies have shown that 4-Bromo-2,5-dihydroxybenzaldehyde maintains its protective effects against oxidative stress and inflammation over extended periods . Its stability and efficacy may be influenced by factors such as storage conditions and exposure to light and air.
Dosage Effects in Animal Models
The effects of 4-Bromo-2,5-dihydroxybenzaldehyde vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits protective effects against oxidative stress and inflammation . At higher dosages, it may cause adverse effects such as toxicity and cellular damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-Bromo-2,5-dihydroxybenzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as glutathione synthetase, enhancing the production of reduced glutathione . This interaction is crucial for maintaining cellular redox balance and protecting cells from oxidative damage. Additionally, 4-Bromo-2,5-dihydroxybenzaldehyde may influence metabolic flux and metabolite levels, further contributing to its protective effects against oxidative stress.
Transport and Distribution
Within cells and tissues, 4-Bromo-2,5-dihydroxybenzaldehyde is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by factors such as its chemical properties and interactions with biomolecules.
Subcellular Localization
The subcellular localization of 4-Bromo-2,5-dihydroxybenzaldehyde plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it exerts its protective effects against oxidative stress . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
属性
IUPAC Name |
4-bromo-2,5-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGKQVNDFXTJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299013 | |
| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1456821-61-6 | |
| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1456821-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



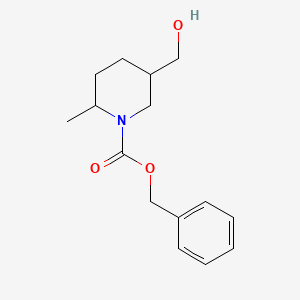
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)
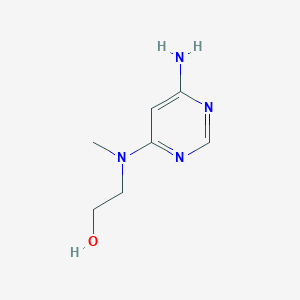
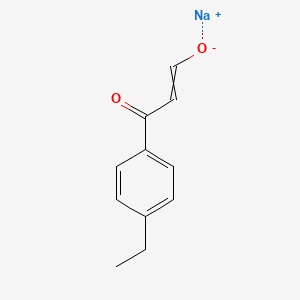
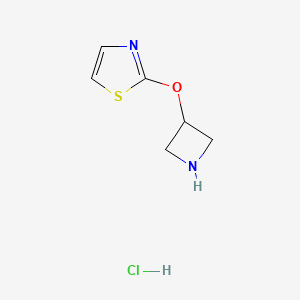
![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)
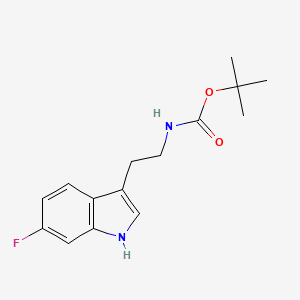
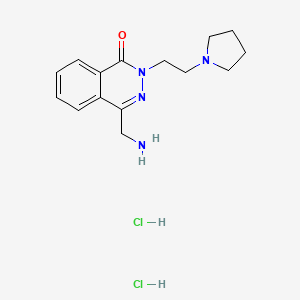

![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
